2-(2-Chloro-3-phenylthiopropylthio)-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimid ino[4,5-b]thiophen-4-one
Description
The compound 2-(2-Chloro-3-phenylthiopropylthio)-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-one is a complex heterocyclic molecule featuring fused pyrimidine, thiophene, and cyclopentane rings. Its structure includes sulfur and chlorine substituents, which confer unique electronic and steric properties.
Properties
CAS No. |
880456-90-6 |
|---|---|
Molecular Formula |
C18H17ClN2OS3 |
Molecular Weight |
408.98 |
IUPAC Name |
10-(2-chloro-3-phenylsulfanylpropyl)sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C18H17ClN2OS3/c19-11(9-23-12-5-2-1-3-6-12)10-24-18-20-16(22)15-13-7-4-8-14(13)25-17(15)21-18/h1-3,5-6,11H,4,7-10H2,(H,20,21,22) |
InChI Key |
VLFLVPADINIHHK-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC3=C2C(=O)NC(=N3)SCC(CSC4=CC=CC=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(2-Chloro-3-phenylthiopropylthio)-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the fusion of cyclopentane, pyrimidine, and thiophene rings. The presence of a chloro group and a phenylthio moiety enhances its chemical reactivity and biological interactions.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
-
Antiviral Activity :
- The compound has shown promising antiviral properties against certain strains of influenza virus. In vitro assays demonstrated effective inhibition of viral replication with an EC50 ranging from 5 to 14 μM against both FluA and FluB strains without significant cytotoxicity at concentrations up to 250 μM .
- Antioxidant Properties :
- Anti-inflammatory Effects :
The biological activity of 2-(2-Chloro-3-phenylthiopropylthio)-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-one is believed to involve several mechanisms:
- Inhibition of Protein-Protein Interactions : The compound disrupts critical protein interactions necessary for viral replication. For instance, it inhibits the PA-PB1 interaction in the influenza virus's RNA-dependent RNA polymerase complex .
- Radical Scavenging : The presence of electron-rich thiophene and pyrimidine rings contributes to its ability to donate electrons and neutralize free radicals .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The synthetic route often includes:
- Formation of the cyclopentane core.
- Introduction of the chloro and phenylthio groups.
- Final cyclization to yield the complete structure.
Case Studies
Several case studies have documented the biological effects of this compound:
- Influenza Virus Study :
- Antioxidant Activity Assessment :
Table 1: Biological Activity Summary
| Biological Activity | EC50 (μM) | Remarks |
|---|---|---|
| Antiviral (FluA/B) | 5 - 14 | Effective inhibition without cytotoxicity |
| Antioxidant | N/A | Scavenges free radicals |
| Anti-inflammatory | N/A | Inhibits lipoxygenase pathway |
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| Cyclopentane Formation | Cyclization | Various aldehydes and ketones |
| Chloro Group Introduction | Electrophilic Substitution | Chlorinating agents |
| Final Cyclization | Cyclization | Acidic conditions for ring closure |
Comparison with Similar Compounds
Comparison with Similar Compounds
Spectroscopic and Analytical Data
While direct data for the target compound are unavailable, analogous compounds emphasize the role of NMR and UV spectroscopy in structural elucidation. For example:
- Compound 14b () showed analytical calc. values (C: 61.97%, H: 4.83%, N: 15.49%) closely matching experimental results (C: 62.12%, H: 4.91%, N: 15.29%), validating its purity .
- Isolated compounds in (e.g., Zygocaperoside) relied on ¹H-NMR and ¹³C-NMR for unambiguous structural confirmation, a method applicable to the target compound’s complex framework .
Reactivity and Functional Group Behavior
The chloro-phenylthiopropylthio group in the target compound likely enhances electrophilic substitution reactivity compared to simpler thioethers. This contrasts with dimethoxyphenyl substituents in compound 14b, which prioritize electron-donating effects . Additionally, fused cyclopentane and pyrimidine rings may sterically hinder reactions at the thiophene sulfur, differentiating it from non-fused analogs .
Lumping Strategy and Group Behavior
Per , compounds with similar structures (e.g., shared sulfur heterocycles) may be "lumped" in computational models to predict physicochemical behavior. The target compound’s multi-ring system and substituents could place it in a lumped category with other thiophene-pyrimidine hybrids, streamlining reaction pathway simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
